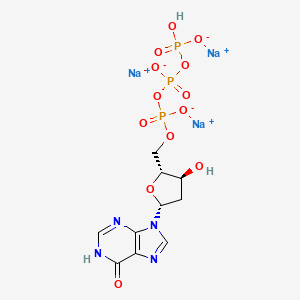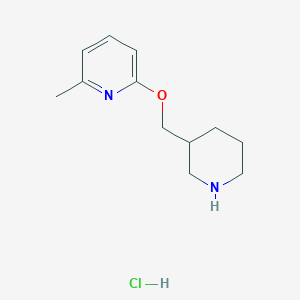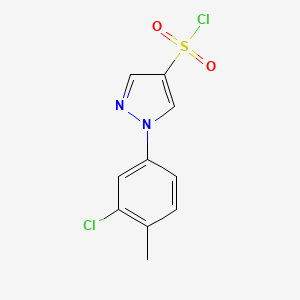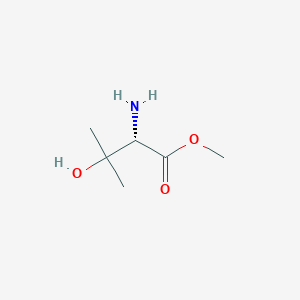
2'-Deoxyinosine 5a(2)-triphosphate trisodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxyinosine 5a(2)-triphosphate trisodium salt is a nucleotide analog that plays a significant role in various biochemical and molecular biology applications. This compound is a derivative of inosine, a nucleoside that is commonly found in transfer RNA (tRNA) and is involved in various cellular processes. The presence of the triphosphate group makes it an important substrate for enzymatic reactions, particularly in the synthesis of DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyinosine 5a(2)-triphosphate trisodium salt typically involves the phosphorylation of 2’-deoxyinosine. The process begins with the protection of the hydroxyl groups on the deoxyribose moiety, followed by selective phosphorylation at the 5’ position. The protected intermediate is then deprotected to yield the final product. Common reagents used in this synthesis include phosphorylating agents such as phosphorus oxychloride (POCl3) and triethylamine (TEA) as a base .
Industrial Production Methods
Industrial production of 2’-Deoxyinosine 5a(2)-triphosphate trisodium salt involves large-scale chemical synthesis using automated synthesizers. These machines can handle multiple steps of the synthesis process, including protection, phosphorylation, and deprotection, ensuring high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification of the compound .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxyinosine 5a(2)-triphosphate trisodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form inosine monophosphate (IMP).
Reduction: Reduction reactions can convert it back to its nucleoside form, 2’-deoxyinosine.
Substitution: The triphosphate group can be substituted with other functional groups to create modified nucleotides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products
Oxidation: Inosine monophosphate (IMP)
Reduction: 2’-Deoxyinosine
Substitution: Modified nucleotides with different functional groups
Scientific Research Applications
2’-Deoxyinosine 5a(2)-triphosphate trisodium salt has a wide range of applications in scientific research:
Chemistry: Used as a substrate in the synthesis of modified DNA and RNA molecules.
Biology: Plays a role in studying DNA replication and repair mechanisms.
Medicine: Investigated for its potential in antiviral and anticancer therapies.
Industry: Utilized in the production of diagnostic kits and molecular biology reagents
Mechanism of Action
The mechanism of action of 2’-Deoxyinosine 5a(2)-triphosphate trisodium salt involves its incorporation into DNA or RNA by polymerases. Once incorporated, it can cause chain termination or introduce mutations, depending on the context. This makes it a valuable tool for studying DNA synthesis and repair. The compound targets various molecular pathways, including those involved in nucleotide metabolism and DNA replication .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyadenosine 5’-triphosphate: Another nucleotide analog used in DNA synthesis.
Inosine 5’-triphosphate: Similar structure but lacks the deoxy modification.
2’-Deoxyguanosine 5’-triphosphate: Used in similar applications but has a different base
Uniqueness
2’-Deoxyinosine 5a(2)-triphosphate trisodium salt is unique due to its ability to be incorporated into DNA and RNA, causing specific modifications that are useful in various research applications. Its structure allows for selective interactions with polymerases, making it a valuable tool in molecular biology .
Properties
Molecular Formula |
C10H12N4Na3O13P3 |
|---|---|
Molecular Weight |
558.11 g/mol |
IUPAC Name |
trisodium;[[[(2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H15N4O13P3.3Na/c15-5-1-7(14-4-13-8-9(14)11-3-12-10(8)16)25-6(5)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;;/h3-7,15H,1-2H2,(H,20,21)(H,22,23)(H,11,12,16)(H2,17,18,19);;;/q;3*+1/p-3/t5-,6+,7+;;;/m0.../s1 |
InChI Key |
FHYSVBOUQFJKCI-PWDLANNDSA-K |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=CNC3=O)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[5-(Hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4(1H,3H)-dione](/img/structure/B15198420.png)


![13-oxo-N-(13-oxo-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine](/img/structure/B15198447.png)


![2-Hydrazinyl-5-methoxy-1H-benzo[d]imidazole](/img/structure/B15198459.png)
![1-Methyl-1H-pyrazolo[3,4-b]pyridin-6-amine](/img/structure/B15198465.png)

![1-[2-(Piperidin-1-ylsulfonyl)phenyl]methanamine](/img/structure/B15198482.png)

![Stannane, trimethyl[3-(methylthio)-2-thienyl]-](/img/structure/B15198498.png)
